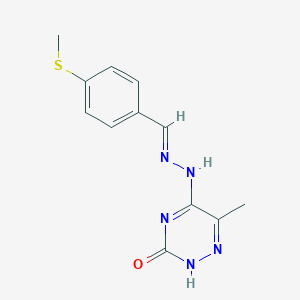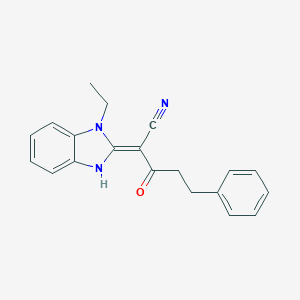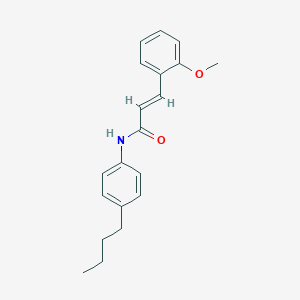![molecular formula C23H16N2O6S B254795 allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)
allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate (AFDTC) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. AFDTC is a member of the chromenopyrrolidine family and contains a thiazole ring, making it a unique and versatile compound.
Wirkmechanismus
The mechanism of action of allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of new blood vessels, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. In addition, there is limited information available on its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate. One area of research is to further investigate its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and investigating its effectiveness in animal models. Another area of research is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different inflammatory pathways and investigating its effectiveness in animal models. Finally, there is a need for further research on the toxicity and potential side effects of this compound, as this information is currently limited.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its unique structure and versatile properties make it an interesting compound for further study. While there is still much to be learned about its mechanism of action and potential uses, this compound has already shown promise as a cancer treatment and anti-inflammatory agent. Further research in these areas could lead to the development of new treatments for these diseases.
Synthesemethoden
The synthesis of allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate is a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-furylamine, which is reacted with ethyl acetoacetate to form 1-(2-furyl)-3-oxobutan-1-amine. This compound is then reacted with 2,5-dimethylthiophene-3-carboxylic acid to form the intermediate compound, 1-(2-furyl)-3-oxobutan-1-yl 2,5-dimethylthiophene-3-carboxylate. The final step involves the reaction of this intermediate with allyl isothiocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
Allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C23H16N2O6S |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
prop-2-enyl 2-[1-(furan-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H16N2O6S/c1-3-10-30-22(28)20-12(2)24-23(32-20)25-17(15-9-6-11-29-15)16-18(26)13-7-4-5-8-14(13)31-19(16)21(25)27/h3-9,11,17H,1,10H2,2H3 |
InChI-Schlüssel |
JSUXDTGKBDHPHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CO5)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CO5)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)

![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254736.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)

